molecular formula C8F10 B15092741 1,3,5,7-Octatetraene, 1,1,2,3,4,5,6,7,8,8-decafluoro-

1,3,5,7-Octatetraene, 1,1,2,3,4,5,6,7,8,8-decafluoro-

Cat. No.: B15092741
M. Wt: 286.07 g/mol
InChI Key: LPAZCGTYJJIPQN-ZPUQHVIOSA-N
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Description

1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene is a fluorinated organic compound with the molecular formula C8F10 It is characterized by the presence of multiple fluorine atoms attached to a conjugated tetraene system

Preparation Methods

The synthesis of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene typically involves the fluorination of octatetraene precursors. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

    Addition: The compound can undergo addition reactions with hydrogen or halogens, resulting in the formation of saturated or partially saturated derivatives.

Scientific Research Applications

1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential use in bioimaging and as a probe for studying biological systems due to its fluorine content, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceuticals due to its stability and reactivity.

    Industry: It is used in the production of specialty polymers and coatings that require high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including electrophilic addition and substitution. The compound’s stability and reactivity are attributed to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry.

Comparison with Similar Compounds

1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene can be compared with other fluorinated compounds such as:

The uniqueness of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene lies in its conjugated tetraene system combined with extensive fluorination, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C8F10

Molecular Weight

286.07 g/mol

IUPAC Name

(3E,5E)-1,1,2,3,4,5,6,7,8,8-decafluoroocta-1,3,5,7-tetraene

InChI

InChI=1S/C8F10/c9-1(3(11)5(13)7(15)16)2(10)4(12)6(14)8(17)18/b3-1+,4-2+

InChI Key

LPAZCGTYJJIPQN-ZPUQHVIOSA-N

Isomeric SMILES

C(=C(/F)\C(=C(F)F)F)(\F)/C(=C(\F)/C(=C(F)F)F)/F

Canonical SMILES

C(=C(C(=C(F)F)F)F)(C(=C(C(=C(F)F)F)F)F)F

Origin of Product

United States

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